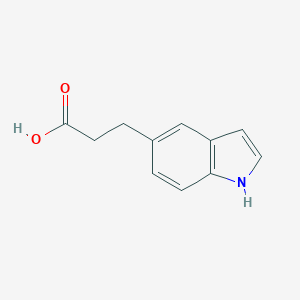
3-(1H-Indol-5-YL)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of 3-(1H-Indol-5-YL)propanoic acid and related compounds involves several key strategies, including design, synthesis, and biological evaluation as inhibitors for specific enzymes. For instance, the design and synthesis of new indole-based inhibitors targeting cytosolic phospholipase A2α involved the optimization of the indole core's substituents to enhance inhibitory activity. This optimization led to the discovery of potent inhibitors with efficacy in various models, illustrating the importance of structural modifications in achieving desired biological activities (Tomoo et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(1H-Indol-5-YL)propanoic acid derivatives has been elucidated through crystallography, revealing details such as monoclinic crystal systems and specific bond lengths and angles. These studies provide insights into the compounds' molecular geometry, which is crucial for understanding their interactions with biological targets and their overall biological activities (Jian Li et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-(1H-Indol-5-YL)propanoic acid derivatives include amine-induced rearrangements, facilitating the synthesis of various biologically active molecules. These reactions highlight the compound's versatility in synthetic chemistry, enabling the development of molecules with potential therapeutic applications (J. P. Sanchez et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, play a significant role in the compound's application and effectiveness. Understanding these properties is essential for optimizing drug formulation and delivery (Kai Di, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability under various conditions, are crucial for the compound's application in drug development and synthesis of related molecules. Studies on the compound's reactivity and stability provide valuable insights for designing and synthesizing novel derivatives with enhanced biological activities (M. Nazir et al., 2018).
科学的研究の応用
Antimicrobial Activity: Schiff bases derived from indole-containing compounds like 3-(1H-Indol-5-YL)propanoic acid exhibit significant antimicrobial properties. For instance, a study synthesized various Schiff bases from Tryptophan and tested them for antimicrobial activity, finding remarkable results (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Inhibition of Cytosolic Phospholipase A2α: Indole-based compounds, such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have been identified as potent inhibitors of cytosolic phospholipase A2α. This enzyme is involved in inflammatory processes, and its inhibition is a target for drug development (Tomoo et al., 2014).
Urease Inhibitors: Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, have been shown to effectively inhibit urease enzyme. Such compounds could have therapeutic applications (Nazir et al., 2018).
Synthesis of Novel Compounds: 3-(1H-Indol-5-YL)propanoic acid derivatives have been used in the synthesis of various novel compounds with potential biological activities. For instance, indole-based Schiff bases have been synthesized and tested for anti-corrosive properties (Vikneshvaran & Velmathi, 2019).
Pharmaceutical Applications: The crystal structures of derivatives like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid are studied for their potential applications in pharmaceuticals and food industries due to their role in methylation, detoxication, and antioxidation (Jian Li, Zunjun Liang, & Tai, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(1H-indol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1,3,5-7,12H,2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLZURKPNGXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622432 | |
| Record name | 3-(1H-Indol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-5-YL)propanoic acid | |
CAS RN |
192717-19-4 | |
| Record name | 3-(1H-Indol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-indol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



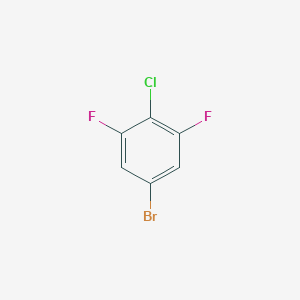
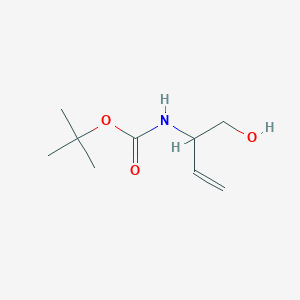
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
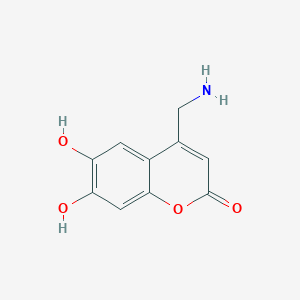
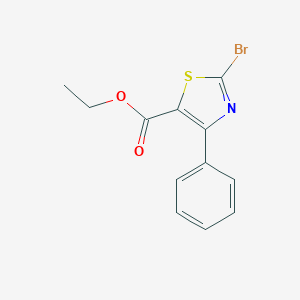
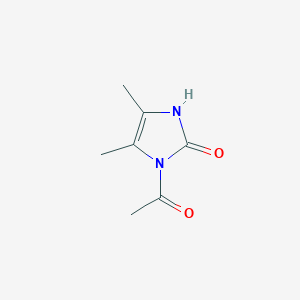
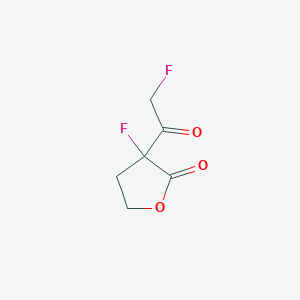
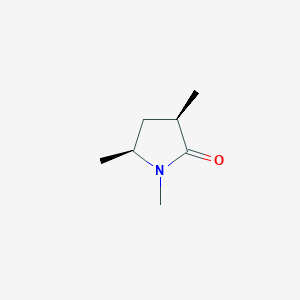
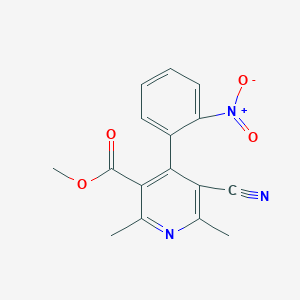
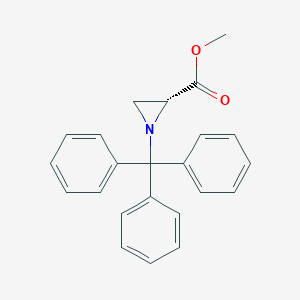
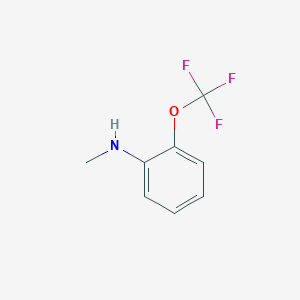
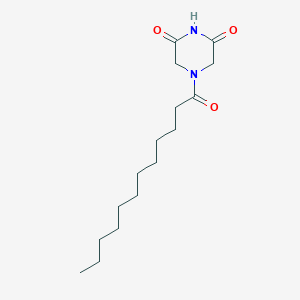
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)